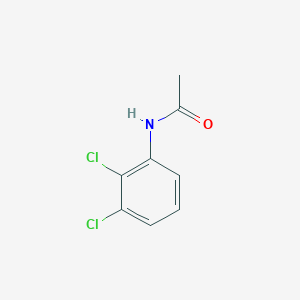![molecular formula C14H11ClN2O2S B185283 4-クロロ-1-トシル-1H-ピロロ[2,3-b]ピリジン CAS No. 348640-05-1](/img/structure/B185283.png)
4-クロロ-1-トシル-1H-ピロロ[2,3-b]ピリジン
概要
説明
4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the molecular formula C14H11ClN2O2S . It is used as a biochemical reagent and can serve as a biological material or organic compound for life science-related research .
Molecular Structure Analysis
The molecular structure of 4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine has been analyzed using density functional theory (DFT) at the BLYP level . The topological parameters corresponding to H⋯N and H⋯Cl critical points indicate a moderately strong intermolecular N–H⋯N hydrogen bond and a weak C–H⋯Cl closed-shell interaction .Chemical Reactions Analysis
The chemical reactions involving 4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine are complex and depend on the specific conditions and reagents used. The compound can participate in various reactions due to the presence of different functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine include its molecular weight, which is 334.78 . Other properties such as melting point, solubility, and stability would need to be determined experimentally.科学的研究の応用
生物材料研究
“4-クロロ-1H-ピロロ[2,3-b]ピリジン” は、その生物活性のためにライフサイエンス研究において生化学試薬として使用されます。 これは、さまざまな生物学的調査における有機化合物の基礎材料として機能します .
電荷密度研究
高分解能X線回折データを使用して、 “4-クロロ-1H-ピロロ[2,3-b]ピリジン” の電荷密度分布を研究し、その電子構造に関する洞察を提供しました .
がん研究
この化合物は、がん研究、特に乳がん細胞の増殖を阻害し、アポトーシスを誘導し、その遊走と浸潤能力を低下させる可能性を示しています .
糖尿病および心臓血管疾患の治療
“4-クロロ-1H-ピロロ[2,3-b]ピリジン” の誘導体は、血糖値を下げる能力について評価されており、糖尿病や関連する心臓血管疾患の治療に役立ちます .
医薬品合成のための有機中間体
これは、7-アザインドール誘導体、GDC-0575、およびジャヌスキナーゼ阻害剤など、さまざまな医薬品の合成における有機中間体として使用されており、これらはがんやその他の疾患の治療に適用されます .
抗がん、抗菌、および抗ウイルス活性
この化合物は、抗がん、抗菌、および抗ウイルス活性で知られるアザインドール化合物のクラスに属しており、医薬品研究における貴重な化合物です .
Safety and Hazards
As with any chemical compound, handling 4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine requires appropriate safety measures. These include wearing suitable protective clothing and avoiding contact with skin and eyes . It is also important to avoid the formation of dust and aerosols and to use non-sparking tools .
将来の方向性
The pyrrolo[2,3-b]pyridine scaffold represents a novel scaffold for the development of potent human neutrophil elastase inhibitors . Future research could focus on further modifications of this scaffold to enhance its activity and selectivity. Additionally, the potential applications of 4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine in life science-related research could be explored further .
作用機序
Target of Action
7-azaindole analogues have been reported to function biologically as p38 map kinase inhibitors .
Mode of Action
The electronic structure of the compound has been calculated by density functional theory (dft) at the blyp level . The topological parameters corresponding to H⋯N and H⋯Cl critical points indicate a moderately strong intermolecular N–H⋯N hydrogen bond and a weak C–H⋯Cl closed-shell interaction .
Biochemical Pathways
Azaindole derivatives are known to affect various biochemical pathways due to their role as p38 map kinase inhibitors .
Pharmacokinetics
It is reported that the compound has high gi absorption and is bbb permeant . It is also reported to be an inhibitor of several cytochrome P450 enzymes, including CYP1A2, CYP2C19, and CYP2C9 .
Result of Action
7-azaindole analogues have been reported to have antiproliferative activities .
生化学分析
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins . The nature of these interactions is complex and may involve binding to specific sites on the biomolecules, potentially influencing their function .
Cellular Effects
In cellular contexts, 4-Chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine has been shown to have significant effects. For instance, it has been reported to inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . Additionally, it significantly inhibited the migration and invasion of 4T1 cells .
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound has a high kinetic stability, as suggested by a large HOMO–LUMO energy gap .
特性
IUPAC Name |
4-chloro-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O2S/c1-10-2-4-11(5-3-10)20(18,19)17-9-7-12-13(15)6-8-16-14(12)17/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXOUGGMZMDZDCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C=CN=C32)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60429112 | |
| Record name | 4-Chloro-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60429112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
348640-05-1 | |
| Record name | 4-Chloro-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60429112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-Tosyl-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B185210.png)





